

Application Notes and Protocols for Studying ATP-Gated Ion Channels with NF279

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Compound of Interest

Compound Name: NF279

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Introduction

NF279 is a potent and selective antagonist of the P2X1 receptor, a subtype of ATP-gated ion channels.^[1] It is a suramin analogue that acts as a competitive and reversible antagonist, making it a valuable tool for investigating the physiological and pathological roles of P2X1 receptors.^{[1][2]} These receptors are implicated in a variety of processes, including smooth muscle contraction, platelet aggregation, and neurotransmission.^{[1][3][4]} This document provides detailed application notes and protocols for utilizing **NF279** to study these ATP-gated ion channels.

Data Presentation

Table 1: Potency of NF279 at various rat P2X Receptor Subtypes

Receptor Subtype	IC50 (Pre-incubation)	IC50 (Co-application)	Antagonism Type	Reference
rP2X1	19 nM	2.0 μ M	Competitive	[1][5]
rP2X2	0.76 μ M	0.77 μ M	Competitive	[1][5]
rP2X3	1.62 μ M	85.5 μ M	Competitive	[1][5]
hP2X4	>300 μ M	>300 μ M	Weak	[1][5]

IC50 values were determined using two-electrode voltage clamp on *Xenopus laevis* oocytes expressing the respective rat (r) or human (h) P2X receptor subtypes. Pre-incubation involved exposing the oocytes to **NF279** for 10 seconds prior to ATP application, while co-application involved simultaneous application of **NF279** and ATP.[1][5]

Table 2: Potency of NF279 at human P2X Receptor Subtypes

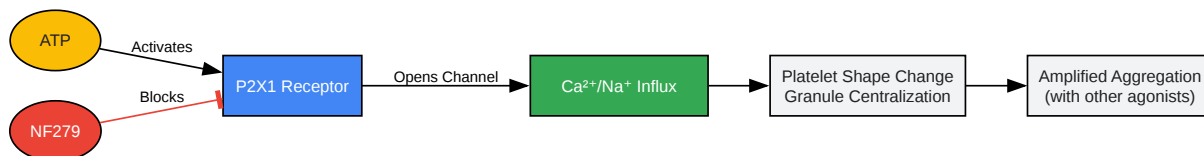
Receptor Subtype	IC50	Activating ATP Concentration	Antagonism Type	Reference
hP2X1	0.05 μ M	1 μ M	Competitive	[2]
hP2X7	2.8 μ M	10 μ M	Competitive	[2]

IC50 values were determined using two-electrode voltage-clamp on *Xenopus* oocytes expressing the respective human (h) P2X receptor subtypes.[2]

Signaling Pathways and Experimental Workflows

P2X1 Receptor Signaling in Platelets

Activation of P2X1 receptors on platelets by ATP leads to an influx of Ca^{2+} and Na^{+} , causing platelet shape change and granule centralization.[1][6] This initial activation can synergize with other platelet agonists to amplify aggregation responses.[1] **NF279** can be used to block this ATP-mediated signaling cascade.

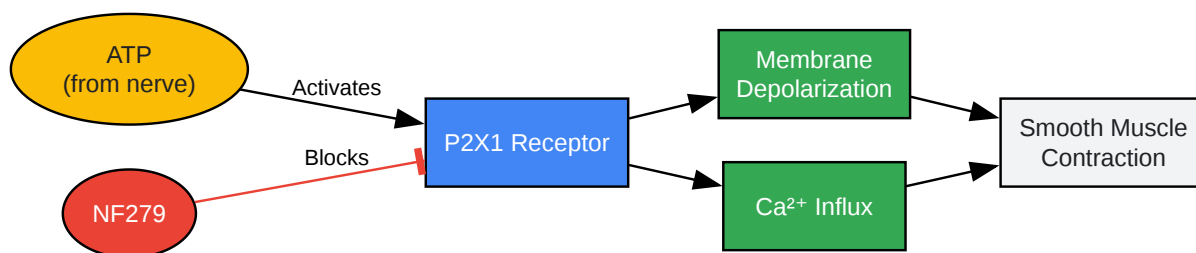


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P2X1 receptor signaling cascade in platelets.

P2X1 Receptor Signaling in Smooth Muscle

In smooth muscle cells, ATP released from nerves activates P2X1 receptors, leading to membrane depolarization and an influx of Ca²⁺.^[3] This triggers muscle contraction.^[3] **NF279** can be employed to inhibit these purinergic nerve-mediated contractions.

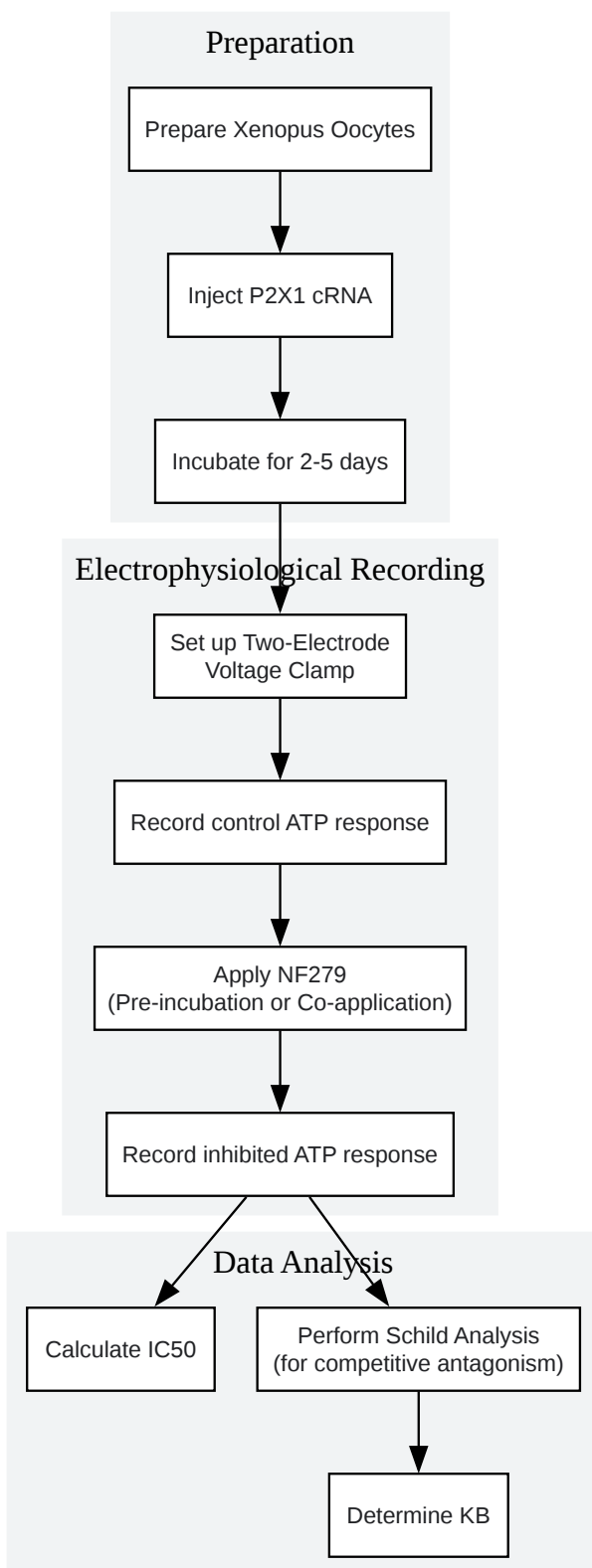


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P2X1 receptor signaling in smooth muscle cells.

Experimental Workflow: Characterizing NF279 using Two-Electrode Voltage Clamp

This workflow outlines the key steps for characterizing the antagonistic properties of **NF279** on P2X1 receptors expressed in *Xenopus* oocytes.



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Workflow for **NF279** characterization via TEVC.

Experimental Protocols

Protocol 1: Two-Electrode Voltage Clamp (TEVC) in *Xenopus laevis* Oocytes

This protocol is adapted for studying the effect of **NF279** on P2X1 receptors expressed in *Xenopus* oocytes.^{[7][8][9]}

Materials:

- *Xenopus laevis* oocytes
- P2X1 receptor cRNA
- **NF279** (Tocris, Cat. No. 1199 or equivalent)^{[10][11]}
- ATP
- Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5
- TEVC setup (amplifier, micromanipulators, recording chamber, data acquisition system)
- Glass microelectrodes (0.5-2 MΩ resistance when filled with 3 M KCl)

Procedure:

- Oocyte Preparation and Injection:
 - Surgically remove oocytes from a female *Xenopus laevis*.
 - Treat with collagenase to defolliculate.
 - Inject each oocyte with 5-50 ng of P2X1 cRNA.
 - Incubate oocytes at 16-18°C in ND96 supplemented with pyruvate and antibiotics for 2-5 days to allow for receptor expression.
- Solution Preparation:

- Prepare a stock solution of **NF279** in water (e.g., 10 mM). Store at -20°C.[10][11]
- Prepare a stock solution of ATP in water (e.g., 100 mM). Store at -20°C.
- On the day of the experiment, dilute **NF279** and ATP to the desired concentrations in the recording solution.
- TEVC Recording:
 - Place an oocyte in the recording chamber and perfuse with recording solution.
 - Impale the oocyte with two microelectrodes filled with 3 M KCl.
 - Clamp the membrane potential at a holding potential of -60 mV.[8]
 - Record a stable baseline current.
 - Control Response: Apply ATP (e.g., 1-10 μ M) to the oocyte and record the inward current. Wash the oocyte with recording solution until the current returns to baseline.
 - Inhibition with **NF279**:
 - Co-application: Apply a solution containing both ATP and the desired concentration of **NF279** and record the current.
 - Pre-incubation: Perfuse the oocyte with a solution containing only **NF279** for 10 seconds, then switch to a solution containing both ATP and **NF279** and record the current.[1][5]
 - Wash the oocyte thoroughly with the recording solution between applications to ensure the complete removal of the antagonist.
- Data Analysis:
 - Measure the peak amplitude of the ATP-evoked currents in the absence and presence of different concentrations of **NF279**.
 - Calculate the percentage of inhibition for each concentration of **NF279**.

- Plot the percentage of inhibition against the logarithm of the **NF279** concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Intracellular Calcium Imaging using Fura-2

This protocol describes how to measure changes in intracellular calcium concentration ($[Ca^{2+}]_i$) in response to P2X1 receptor activation and its inhibition by **NF279** in cultured cells.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- Cultured cells expressing P2X1 receptors (e.g., HEK293 cells)
- Fura-2 AM
- Pluronic F-127
- HEPES-buffered saline (HBS): 135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4
- **NF279**
- ATP
- Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)

Procedure:

- Cell Preparation:
 - Seed cells expressing P2X1 receptors onto glass coverslips or in a 96-well plate and grow to 80-90% confluency.
- Fura-2 AM Loading:
 - Prepare a Fura-2 AM loading solution: 2-5 μ M Fura-2 AM and 0.02% Pluronic F-127 in HBS.
 - Wash the cells once with HBS.

- Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
- Wash the cells twice with HBS to remove extracellular dye.
- Incubate the cells in HBS for at least 20 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.
- Calcium Imaging:
 - Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.
 - Record the baseline fluorescence by alternating the excitation wavelength between 340 nm and 380 nm and measuring the emission at 510 nm.
 - Control Response: Add ATP to the cells and record the change in the 340/380 nm fluorescence ratio over time.
 - Inhibition with **NF279**: Pre-incubate the cells with the desired concentration of **NF279** for 5-10 minutes before adding ATP. Record the change in the 340/380 nm fluorescence ratio.
- Data Analysis:
 - Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
 - The change in this ratio is proportional to the change in $[Ca^{2+}]_i$.
 - Compare the peak change in the F340/F380 ratio in the absence and presence of **NF279** to determine the extent of inhibition.

Protocol 3: Schild Analysis for Competitive Antagonism

Schild analysis is used to determine the dissociation constant (K_B) of a competitive antagonist and to confirm the competitive nature of the antagonism.^{[15][16]}

Procedure:

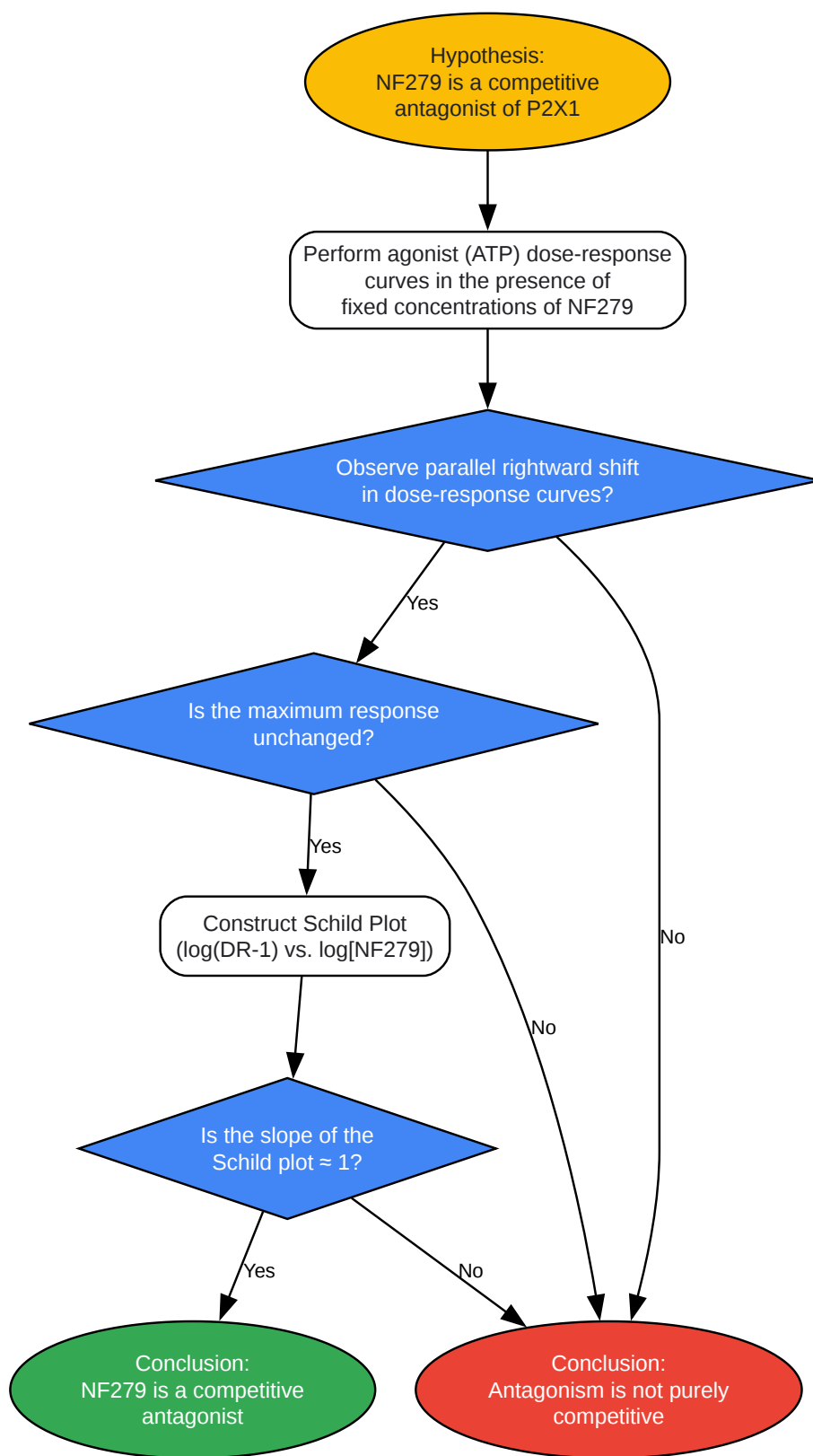
- Generate Agonist Dose-Response Curves:

- Using the TEVC or calcium imaging protocol, generate a dose-response curve for the agonist (ATP) in the absence of **NF279**.
- Generate several agonist dose-response curves in the presence of fixed concentrations of **NF279**. The antagonist should cause a parallel rightward shift of the agonist dose-response curve without a change in the maximum response.
- Calculate Dose Ratios:
 - For each concentration of **NF279**, determine the EC50 of the agonist.
 - Calculate the dose ratio (DR) for each antagonist concentration: $DR = (\text{EC50 of agonist in the presence of antagonist}) / (\text{EC50 of agonist in the absence of antagonist})$.
- Construct the Schild Plot:
 - Plot $\log(DR-1)$ on the y-axis against the logarithm of the molar concentration of the antagonist ($[B]$) on the x-axis.
- Data Analysis:
 - Perform a linear regression on the Schild plot.
 - For a competitive antagonist, the slope of the line should not be significantly different from 1.
 - The x-intercept of the regression line is equal to $\log(KB)$. The KB value is the equilibrium dissociation constant of the antagonist. The pA2 value ($-\log(KB)$) can also be determined from the x-intercept.

Mandatory Visualizations

Logical Relationship: Determining Competitive Antagonism

This diagram illustrates the logical flow for confirming that **NF279** acts as a competitive antagonist at P2X1 receptors.



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Logic for confirming competitive antagonism.

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